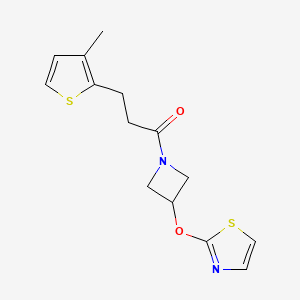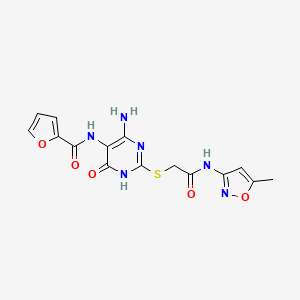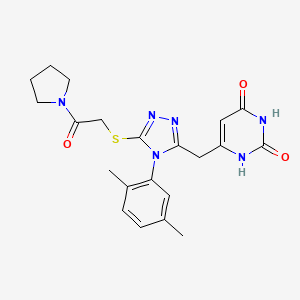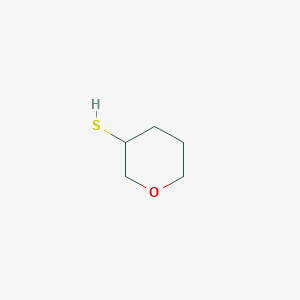
1-Oxo-1H-isochromene-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-1H-isochromene-4-carboxylic acid is a chemical compound with the CAS Number: 15868-29-8 . It has a molecular weight of 190.16 . The IUPAC name for this compound is 1-oxo-1H-2-benzopyran-4-carboxylic acid .
Synthesis Analysis
The synthesis of a related compound, (S)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-1-oxo-1H-isochromene-4-carboxamide, involves the use of 1-oxo-1H-isochromene-4-carboxylic acid . The reaction involves the use of benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 20℃ .Molecular Structure Analysis
The InChI code for 1-Oxo-1H-isochromene-4-carboxylic acid is 1S/C10H6O4/c11-9(12)8-5-14-10(13)7-4-2-1-3-6(7)8/h1-5H, (H,11,12) .Physical And Chemical Properties Analysis
1-Oxo-1H-isochromene-4-carboxylic acid is a powder that is stored at room temperature . It has a melting point of 240-242℃ .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Antitumor Agents
1-Oxo-1H-isochromene-4-carboxylic acid derivatives have been utilized in the synthesis of novel antitumor agents. For instance, a study describes the development of a new synthesis method for a derivative, highlighting its potential in cancer treatment. This showcases the compound's relevance in medicinal chemistry, particularly in oncology (Mondal, Nogami, Asao, & Yamamoto, 2003).
Biotechnological Production and Organic Synthesis
In the context of biotechnological production and organic synthesis, oxo- and hydroxy-carboxylic acids, including 1-Oxo-1H-isochromene-4-carboxylic acid, are noted for their utility. Their biotechnological preparation and usage as building blocks in various chemical syntheses highlight their significance in "green" chemistry and industrial applications (Aurich et al., 2012).
Corrosion Inhibition
Research on indanone derivatives, which are structurally similar to 1-Oxo-1H-isochromene-4-carboxylic acid, demonstrates their effectiveness in corrosion inhibition, particularly for mild steel in acidic environments. These findings suggest potential applications in materials science and engineering (Saady et al., 2018).
Electrochemical Applications
A study on the electrochemical decarboxylative annulation of arylglyoxylic acids with alkynes reveals a novel strategy for synthesizing 1H-isochromen-1-ones. This method has implications in synthetic organic chemistry, especially in the development of electrochemical processes (Luo et al., 2019).
Photoluminescence in Coordination Polymers
Studies on lanthanide–organic coordination polymers, using acids related to 1-Oxo-1H-isochromene-4-carboxylic acid, highlight their photoluminescence properties. This suggests potential applications in materials science, particularly in the creation of photoluminescent materials (Zhang et al., 2015).
Lipid Peroxidation Research
Research on lipid peroxidation products, such as 4-hydroxy-2-nonenal, which can be derived from carboxylic acids like 1-Oxo-1H-isochromene-4-carboxylic acid, provides insights into their role in cellular processes and potential implications in understanding diseases linked to oxidative stress (Spickett, 2013).
Bioisosteres Research
The exploration of oxetan-3-ol and thietan-3-ol as bioisosteres for the carboxylic acid functional group, akin to 1-Oxo-1H-isochromene-4-carboxylic acid, underscores their potential in drug design and medicinal chemistry (Lassalas et al., 2017).
Safety And Hazards
The safety information for 1-Oxo-1H-isochromene-4-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
1-oxoisochromene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-9(12)8-5-14-10(13)7-4-2-1-3-6(7)8/h1-5H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURVSGFUKWYAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=COC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-1H-isochromene-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4,4-Difluorocyclohexyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2988057.png)
![3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2988060.png)


![4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2988063.png)
![Methyl 3-[({[3,3'-bithiophene]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2988065.png)

![Methyl 2-[[(2-benzamido-5-chlorophenyl)-phenylmethyl]amino]acetate](/img/structure/B2988070.png)
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide](/img/structure/B2988075.png)


![3-(3,4-Dimethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2988079.png)